Gadolinium telluride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gadolinium telluride is a compound of gadolinium and tellurium . Gadolinium is a rare earth or lanthanide element that possesses unique properties advantageous to specialized applications such as semiconductor fabrication and nuclear reactor shielding . Gadolinium telluride has been used in solar energy and advanced optical applications .

Synthesis Analysis

Gadolinium telluride has been used as a catalyst for green hydrogen production through water splitting . The spent catalyst can be reused after melting, which regains the original activity of the pristine sample .

Molecular Structure Analysis

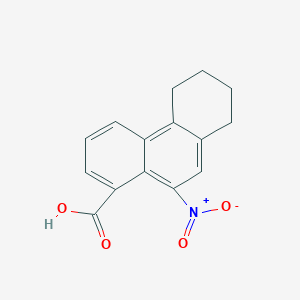

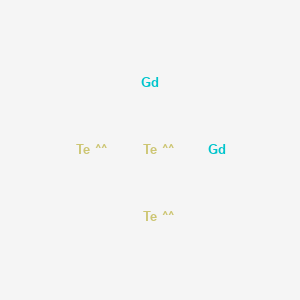

Gadolinium telluride has a molecular formula of Gd2Te3 . The average mass is 697.300 Da and the monoisotopic mass is 705.566895 Da .

Chemical Reactions Analysis

Gadolinium telluride has been demonstrated to spontaneously split water, producing hydrogen at a high evolution rate . The theoretical calculation reveals ultra-low over-potential for the hydrogen evolution reaction of GdTe caused by charge transfer from Te to Gd .

Physical And Chemical Properties Analysis

Gadolinium is a soft, silvery metal that reacts with oxygen and water . It has a melting point of 1313°C, a boiling point of 3273°C, and a density of 7.90 g/cm³ . Gadolinium telluride is also used in solar energy and advanced optical applications .

Wissenschaftliche Forschungsanwendungen

Caesium Gadolinium Tetratelluride : This study by Bensch and Dürichen (1997) explores the properties of a new ternary gadolinium telluride, CsGdTe4, created through the molten flux method. It features Te22− tellurium dianions in a layered compound with layers of Gd centers sandwiched by Te layers. This structure leads to [GdTe4]nn− layers separated by Cs cations (Bensch & Dürichen, 1997).

Neutron Detection with Gd/CdTe Semiconductor Detector : Miyake et al. (2010) discuss using a cadmium telluride (CdTe) detector with gadolinium (Gd) as a neutron converter for thermal neutron detection. The study highlights the optimal thickness of Gd film for effective neutron detection (Miyake et al., 2010).

Enhanced Gadolinium K-edge Computed Tomography : Matsukiyo et al. (2011) explore the application of a linear cadmium telluride (CdTe) detector for energy-discrimination X-ray imaging, including computed tomography (CT), with enhanced gadolinium K-edge capabilities (Matsukiyo et al., 2011).

Gadolinium-environment in Borate–Tellurate Glass Ceramics : Rada et al. (2010) investigated the gadolinium environment in borate–tellurate glass ceramics, revealing insights into the structural changes and crystallization processes influenced by gadolinium concentration (Rada et al., 2010).

First Quaternary Nitride Telluride of the Lanthanides : Lissner and Schleid (2006) reported the synthesis of Cs2Gd6N2Te7, the first quaternary nitride telluride with trivalent gadolinium, which forms long black needles and crystallizes in a monoclinic space group (Lissner & Schleid, 2006).

Structural and Magnetic Investigations on Gadolinium-Tellurite Systems : Dehelean et al. (2013) conducted structural investigations on gadolinium–tellurite systems obtained by the sol–gel method, exploring transformations and formations of structural units influenced by Gd(NO3)3 addition (Dehelean et al., 2013).

Increasing the Sensitivity of Gadolinium Based MRI Contrast Agents : Caravan (2006) discusses how gadolinium(III) complexes, often used in MRI for increased contrast, can be optimized for higher sensitivity and effectiveness in detecting molecular targets (Caravan, 2006).

Electron Effective Mass in Pb1−xGdxTe : Zlatanov et al. (1991) studied lead-telluride samples doped with gadolinium, investigating their thermoelectric power coefficient, Fermi level, and the effective mass of the density of states as a function of temperature and impurity atoms concentration (Zlatanov et al., 1991).

Optical and Thermal Properties of Tellurite Glass with Gadolinium : Azlan et al. (2020) explored the first-time study of optical and thermal properties of gadolinium oxide-doped tellurite glass, finding that Gd ions enhance the refractive index and affect the optical band gap energy of the tellurite glass (Azlan et al., 2020).

Synthesis and Properties of Double Gadolinium Tellurites : Toibek et al. (2021) report the synthesis of double gadolinium tellurites using the solid-phase method, studying their crystal structures and thermal properties (Toibek et al., 2021).

Zukünftige Richtungen

Gadolinium telluride has shown promise in the field of green energy production, specifically in the production of hydrogen through water splitting . Its high hydrogen evolution rate could accelerate fuel cell-based sustainable technologies . Additionally, it has been used in a liquid-solid contact electrification-based 3D printed nanogenerator for rain energy harvesting .

Eigenschaften

InChI |

InChI=1S/2Gd.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALRLIVCVHDVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te].[Te].[Te].[Gd].[Gd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium telluride | |

CAS RN |

12160-99-5 |

Source

|

| Record name | Gadolinium telluride (Gd2Te3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium telluride (Gd2Te3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is gadolinium telluride used for energy harvesting?

A1: Gadolinium telluride can generate electricity through a process called liquid-solid contact electrification. When a droplet of ionic solution, such as saline water, moves across a surface coated with ultrathin gadolinium telluride sheets, it creates an electrical potential. [, ] This property makes it promising for harvesting energy from rain. [] Researchers have developed 3D-printed nanogenerators incorporating porous structures coated with gadolinium telluride to enhance surface area and boost energy generation efficiency. [, ]

Q2: What makes gadolinium telluride effective in water purification?

A2: Research suggests that the positively charged surface of gadolinium telluride attracts negatively charged ions present in contaminants. [] In a study, a 3D-printed structure coated with gadolinium telluride effectively removed salinity from brackish water by adsorbing chloride ions. [] Additionally, it showed potential in removing organic dyes like methylene blue and methyl orange. [] This adsorption capability highlights its potential for water purification applications.

Q3: What is known about the electrical properties of gadolinium telluride?

A3: Gadolinium telluride exhibits semiconducting behavior. [] Studies on alloys of antimony telluride (Sb2Te3) with gadolinium telluride (GdTe) revealed that incorporating GdTe into Sb2Te3 increased the energy gap of the material. [] This tuning of the energy gap is crucial for optimizing its electronic properties for specific applications. Furthermore, density functional theory (DFT) calculations indicate that the (112) surface of Gd2Te3 exhibits high electrical conductivity due to p-type charge carriers, contributing to its ability to generate electricity upon interaction with ionic solutions. []

Q4: What is the structure of gadolinium telluride?

A4: Caesium gadolinium tetratelluride (CsGdTe4), a ternary gadolinium telluride compound, has a distinct layered structure. [] It features layers of Gd centers sandwiched between layers of tellurium, forming [GdTe4]nn− layers. [] These layers are separated by caesium cations. [] The presence of Te22− tellurium dianions within the structure further contributes to its unique properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.